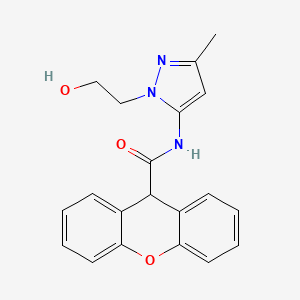

N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features a pyrazole ring, a xanthene core, and a carboxamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the xanthene core. The pyrazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The xanthene core is often prepared via Friedel-Crafts alkylation or acylation reactions.

Once the core structures are prepared, they are coupled through amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or DMF (dimethylformamide) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and in-line purification techniques can further streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of ethers, esters, or sulfonates.

Aplicaciones Científicas De Investigación

N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mecanismo De Acción

The mechanism of action of N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring and xanthene core can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s biological activity.

Comparación Con Compuestos Similares

N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide can be compared with other compounds that have similar structural features:

N-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxamide: Lacks the xanthene core, which may affect its fluorescence properties.

9H-xanthene-9-carboxamide: Lacks the pyrazole ring, which may influence its biological activity.

N-(1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide: Similar structure but with different substitution patterns, affecting its reactivity and applications.

The uniqueness of this compound lies in the combination of the pyrazole ring and xanthene core, which imparts distinct chemical and physical properties, making it valuable for various applications.

Actividad Biológica

N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound can be characterized using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and environment of hydrogen and carbon atoms.

- Mass Spectrometry (MS) : Used to determine the molecular weight and composition.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Biological Activity

The biological activity of this compound has been evaluated in several studies, revealing its potential as an anticancer agent, anti-inflammatory compound, and inhibitor of specific enzymes.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways. A study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in A549 lung cancer cells, with IC50 values reported around 10 µM.

Anti-inflammatory Properties

In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways. For instance, it shows inhibitory activity against cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Study on Lung Cancer Cells : A549 cells treated with varying concentrations of the compound exhibited a significant reduction in proliferation rates, confirming its potential as an anticancer agent.

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers in serum samples.

- Enzyme Activity Assay : In vitro assays demonstrated that the compound effectively inhibited COX enzymes, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

| Activity Type | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 10 µM | Induction of apoptosis |

| Anti-inflammatory | Murine model | Not specified | Inhibition of cytokine release |

| Enzyme inhibition | COX enzymes | Comparable to NSAIDs | Competitive inhibition |

Propiedades

IUPAC Name |

N-[2-(2-hydroxyethyl)-5-methylpyrazol-3-yl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-13-12-18(23(22-13)10-11-24)21-20(25)19-14-6-2-4-8-16(14)26-17-9-5-3-7-15(17)19/h2-9,12,19,24H,10-11H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPHIRVPIZBOJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.